molecular formula C14H16ClNO B1591402 4-(4-Methylphenoxy)benzylamine hydrochloride CAS No. 262862-66-8

4-(4-Methylphenoxy)benzylamine hydrochloride

Cat. No.: B1591402
CAS No.: 262862-66-8
M. Wt: 249.73 g/mol
InChI Key: PYSIBOVVDDDETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)benzylamine hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a hydrochloride salt of 4-(4-methylphenoxy)benzylamine, which is commonly used in various scientific research applications. This compound is known for its utility in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)benzylamine hydrochloride typically involves the reaction of benzylamine with p-methylphenol in an appropriate solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the use of p-chlorphenamidine and p-cresol as raw materials, with dimethylformamide (DMF) as the solvent and sodium hydride as a base. This method results in the formation of 4-(4-methylphenoxy)benzylamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as heating and reacting benzylamine and p-methylphenol, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methylphenoxy)benzylamine hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenoxy ring influences its reactivity and interaction with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSIBOVVDDDETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590035
Record name 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262862-66-8
Record name 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Methylphenoxy)benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.